Merepoxine Exhibits Sub-Micromolar Inhibition of 5-Lipoxygenase in Human Cells
Merepoxine demonstrates potent inhibition of human 5-lipoxygenase (5-LOX) in a cellular context. In A23187-stimulated human polymorphonuclear leukocytes (PMNL), Merepoxine inhibited 5-LOX activity with an IC₅₀ of 490 nM [1]. This potency is notably higher than that of many other pyrrolizidine alkaloids, such as monocrotaline, which inhibits organic cation transporters (OCT-1 and OCT-2) with IC₅₀ values of 36.8 µM and 1.8 mM, respectively .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 490 nM |
| Comparator Or Baseline | Monocrotaline (pyrrolizidine alkaloid) vs. OCT-1: 36.8 µM; vs. OCT-2: 1.8 mM |
| Quantified Difference | Merepoxine is ~75-fold more potent against 5-LOX than monocrotaline is against OCT-1 (36,800 nM / 490 nM = 75.1), and ~3,673-fold more potent than monocrotaline is against OCT-2. |
| Conditions | A23187-stimulated human blood PMNL, in presence of arachidonic acid, 5-LOX product formation measured. |
Why This Matters
Procurement of Merepoxine is essential for studies requiring potent, sub-micromolar inhibition of 5-LOX; alternative pyrrolizidine alkaloids may lack this specific activity or require significantly higher concentrations to achieve comparable effects.
- [1] BindingDB. BDBM50078866 (CHEMBL3416347). IC₅₀: 490 nM for 5-LOX in human PMNL. ChEMBL Assay ID CHEMBL3416347. View Source
